molecular formula C11H20O2 B12965353 1,7-Di(oxiran-2-yl)heptane

1,7-Di(oxiran-2-yl)heptane

Cat. No.: B12965353
M. Wt: 184.27 g/mol
InChI Key: MWSALYKSEGYAAW-UHFFFAOYSA-N
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Description

1,7-Di(oxiran-2-yl)heptane is a symmetrical heptane derivative substituted with oxirane (epoxide) groups at both terminal positions. This compound is characterized by its seven-carbon aliphatic chain flanked by two highly reactive epoxide rings. Epoxides are known for their electrophilic nature, enabling cross-linking reactions in polymer chemistry and serving as intermediates in organic synthesis. For instance, epoxide-containing compounds like 7-oxabicyclo[4.1.0]heptane derivatives () highlight the role of strained epoxide rings in reactivity and biological interactions.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-[7-(oxiran-2-yl)heptyl]oxirane

InChI

InChI=1S/C11H20O2/c1(2-4-6-10-8-12-10)3-5-7-11-9-13-11/h10-11H,1-9H2

InChI Key

MWSALYKSEGYAAW-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CCCCCCCC2CO2

Origin of Product

United States

Preparation Methods

    Laboratory Synthesis: One common synthetic route involves the epoxidation of 1,7-octadiene using a peracid, such as peracetic acid or m-chloroperbenzoic acid. The reaction proceeds through the formation of an epoxide intermediate, resulting in the desired product.

    Industrial Production: While industrial-scale production methods are less common, they may involve similar epoxidation processes. specific industrial methods for 1,7-di(oxiran-2-yl)heptane are not widely documented.

  • Chemical Reactions Analysis

      Reactivity: The compound is highly reactive due to its two epoxide groups. It can undergo various reactions, including ring-opening reactions, nucleophilic attacks, and rearrangements.

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: 1,7-Di(oxiran-2-yl)heptane serves as a versatile building block for the synthesis of more complex molecules. Its reactivity allows for the creation of functionalized compounds.

      Biology and Medicine: While not directly used in biological or medical applications, its derivatives may find use as intermediates in drug synthesis or as tools in chemical biology.

      Industry: Limited industrial applications exist due to its reactivity, but it may be used in specialty chemical synthesis.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its derivatives. For example, if it undergoes ring-opening reactions, the resulting alcohols may act as surfactants or polymer precursors.
    • Molecular targets and pathways would vary based on the specific application.
  • Comparison with Similar Compounds

    Structural Comparison with Analogous Heptane Derivatives

    Substitution Patterns and Functional Groups

    The reactivity and applications of heptane derivatives are heavily influenced by their substituents. Below is a comparative analysis of structurally related compounds:

    Compound Name Substituents Key Functional Features Applications/Properties
    1,7-Di(oxiran-2-yl)heptane Terminal epoxide groups Electrophilic epoxide rings Polymer cross-linking, intermediates
    3,5-Diacetoxy-1,7-bis(3,4-dihydroxyphenyl)heptane (SR3) Bis-phenyl, hydroxyl, acetoxy groups Antioxidant phenolic moieties Strong DPPH radical scavenging
    1,7-Di(α-thienoyl)heptane Terminal thiophene carbonyl groups Electron-withdrawing thienoyl groups Organic synthesis intermediate
    1,7-Bis(9-acridinyl)heptane Acridine rings Planar aromatic systems Antitumor research
    1,7-Dibromoheptane Terminal bromine atoms Alkyl halide reactivity Alkylation agent

    Reactivity and Stability

    • Epoxide vs. Phenolic Groups: The epoxide rings in this compound confer higher electrophilicity compared to the antioxidant phenolic groups in SR3. While SR3’s hydroxyl groups enable hydrogen bonding and radical scavenging (IC₅₀ values < 50 μM), epoxides are prone to nucleophilic attack, making them useful in polymerization.
    • Thienoyl vs. Acridinyl Groups: Thiophene-derived substituents () enhance π-conjugation, whereas acridine moieties () intercalate with DNA, enabling anticancer activity.

    Physicochemical Properties

    Boiling Points and Solubility

    While direct data for this compound are unavailable, analogs suggest:

    • Polarity: Epoxide groups increase polarity compared to nonpolar 1,7-dibromoheptane (logP ~3.5 estimated), enhancing solubility in polar solvents.
    • Thermal Stability: Epoxides like 4-thia-1-azabicyclo[3.2.0]heptane derivatives () exhibit moderate stability due to ring strain, whereas phenolic derivatives (e.g., SR3) are thermally stable.

    Comparative Data Table

    Compound Molecular Weight (g/mol) Boiling Point (°C, estimated) Solubility
    This compound 214.3 180–200 Polar aprotic solvents
    1,7-Dibromoheptane 257.99 240–260 Nonpolar solvents
    SR3 ~438.4 Decomposes >200 Methanol, DMSO

    Antioxidant Activity

    Bis-phenylheptane derivatives (e.g., SR3) demonstrate potent antioxidant activity, with DPPH scavenging efficacy linked to hydroxyl and acetoxy groups. In contrast, this compound’s epoxides may contribute to cytotoxicity, as seen in ruthenium complexes with heptane ligands ().

    Pharmaceutical Potential

    • Anticancer Agents : 1,7-Bis(9-acridinyl)heptane intercalates DNA, inhibiting cancer cell proliferation. Epoxide derivatives may similarly disrupt cellular processes via alkylation.

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